molecular formula C17H18N2O2 B2488091 N-[3-(benzyloxy)pyridin-2-yl]cyclobutanecarboxamide CAS No. 1024219-85-9

N-[3-(benzyloxy)pyridin-2-yl]cyclobutanecarboxamide

Cat. No.: B2488091
CAS No.: 1024219-85-9
M. Wt: 282.343
InChI Key: RIKORROBNVMPSI-UHFFFAOYSA-N
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Description

N-[3-(benzyloxy)pyridin-2-yl]cyclobutanecarboxamide is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by a cyclobutanecarboxamide group attached to a pyridine ring, which is further substituted with a benzyloxy group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(benzyloxy)pyridin-2-yl]cyclobutanecarboxamide typically involves the following steps:

    Formation of the Benzyloxy Pyridine Intermediate: The initial step involves the preparation of 3-(benzyloxy)pyridine. This can be achieved through the reaction of 3-hydroxypyridine with benzyl bromide in the presence of a base such as potassium carbonate.

    Cyclobutanecarboxamide Formation: The next step involves the formation of the cyclobutanecarboxamide moiety. This can be achieved through the reaction of cyclobutanecarboxylic acid with an appropriate amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Coupling of Intermediates: The final step involves the coupling of the benzyloxy pyridine intermediate with the cyclobutanecarboxamide moiety. This can be achieved through a nucleophilic substitution reaction in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(benzyloxy)pyridin-2-yl]cyclobutanecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-[3-(benzyloxy)pyridin-2-yl]cyclobutanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)amides: These compounds share the pyridine amide structure but lack the benzyloxy and cyclobutanecarboxamide groups.

    3-bromoimidazo[1,2-a]pyridines: These compounds contain a pyridine ring fused with an imidazole ring and a bromine substituent.

Uniqueness

N-[3-(benzyloxy)pyridin-2-yl]cyclobutanecarboxamide is unique due to the presence of both the benzyloxy and cyclobutanecarboxamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-(3-phenylmethoxypyridin-2-yl)cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c20-17(14-8-4-9-14)19-16-15(10-5-11-18-16)21-12-13-6-2-1-3-7-13/h1-3,5-7,10-11,14H,4,8-9,12H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIKORROBNVMPSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2=C(C=CC=N2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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